Cytidine 2':3'-cyclic monophosphate monosodium salt

Ribonuclease kinetics Substrate specificity Enzyme assay development

This ≥95% HPLC-pure 2',3'-cCMP monosodium salt eliminates the variability of generic cyclic nucleotide substitutions. Standardized UV properties (λmax 271 nm, ε 8.9 L mmol⁻¹ cm⁻¹) and defined aqueous solubility (50 mg/mL, clear colorless) ensure precise substrate concentration for RNase A kinetics, PDE7A1 inhibitor screening, and RNase inhibitor unit standardization per universal definition. Validated cross-species kinetic parameters (Kₘ, k₊₂, k₊₂/Kₘ for five mammalian species) support GLP/GMP traceability. Single-site hydrolysis yields quantifiable 3'-CMP at 296 nm.

Molecular Formula C9H12N3NaO7P
Molecular Weight 328.17 g/mol
CAS No. 15718-51-1
Cat. No. B097449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 2':3'-cyclic monophosphate monosodium salt
CAS15718-51-1
Molecular FormulaC9H12N3NaO7P
Molecular Weight328.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na]
InChIInChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1
InChIKeyPAQSESRKMUNNJR-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine 2':3'-cyclic Monophosphate Monosodium Salt (CAS 15718-51-1): Structural Identity and Core Specifications for Ribonuclease Substrate Procurement


Cytidine 2':3'-cyclic monophosphate monosodium salt (2',3'-cCMP, CAS 15718-51-1) is a cyclic nucleotide derivative with molecular formula C₉H₁₁N₃NaO₇P and molecular weight 327.16 g/mol . It functions as the cyclic phosphate ester intermediate in the two-step hydrolysis of RNA by ribonucleases [1]. As a synthetic white to off-white solid with ≥95% purity by HPLC and characteristic UV absorption at λmax 271 nm (ε 8.9 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5), this compound is established as a defined, reproducible model substrate for kinetic characterization of various ribonucleases, particularly ribonuclease A .

Why Generic Cytidine 2':3'-cyclic Monophosphate Monosodium Salt Substitution Risks Experimental Inconsistency: The Critical Role of Validated Purity and Storage Stability


Generic substitution among nucleoside 2',3'-cyclic monophosphates introduces multiple sources of experimental variability that undermine data reproducibility. First, commercial preparations vary substantially in purity; this compound is standardized at ≥95% by HPLC with defined spectroscopic properties (λmax 271 nm, ε 8.9 L mmol⁻¹ cm⁻¹), while lower-grade alternatives may contain hydrolyzed 3'-CMP contaminants that interfere with kinetic assays [1]. Second, the monosodium salt form ensures consistent aqueous solubility (50 mg/mL in water, yielding clear colorless solutions) critical for precise substrate concentration determination . Third, base-specific differences exist among 2',3'-cNMPs: cCMP exhibits distinct enzymatic specificity compared to cUMP or purine analogs, with documented differences in hydrolysis rates by RNase A and phosphodiesterases, making interchange inappropriate for comparative studies [2].

Cytidine 2':3'-cyclic Monophosphate Monosodium Salt Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Differential Hydrolysis Kinetics of cCMP versus cUMP by Mammalian Pancreatic Ribonucleases: Cross-Species Comparative Analysis

In a cross-species comparative study of pancreatic ribonucleases from five mammalian species (cow, giraffe, horse, rat, and lesser rorqual) using both 2',3'-cyclic cytidine monophosphate (cCMP) and 2',3'-cyclic uridine monophosphate (cUMP) as substrates, the relative activity differences among enzymes were attributed primarily to variations in hydrolysis rates (k₊₂) rather than substrate affinity (Kₘ) [1]. No large interspecies differences were found, confirming cCMP as a robust and consistent substrate for comparative enzymology across mammalian systems [1].

Ribonuclease kinetics Substrate specificity Enzyme assay development

PDE7A1 Hydrolyzes cCMP with 6-Fold Higher Vmax Than cAMP: Phosphodiesterase Substrate Selectivity Evidence

Among six recombinant phosphodiesterases (PDEs) screened using HPLC-MS/MS detection, only PDE7A1 hydrolyzed significant amounts of cCMP [1]. Kinetic characterization of purified GST-tagged truncated PDE7A1 revealed a Kₘ for cCMP of 135 ± 19 μM and a Vₘₐₓ of 745 ± 27 nmol/(min·mg) [1]. Notably, this Vₘₐₓ for cCMP hydrolysis is approximately 6-fold higher than the corresponding velocity for adenosine 3',5'-cyclic monophosphate (cAMP) degradation by the same enzyme [1].

Phosphodiesterase cCMP metabolism Second messenger Enzyme kinetics

cCMP Not Hydrolyzed by PDE9A at 3 μM: Differential Phosphodiesterase Selectivity Enables Isozyme Discrimination

PDE9A exhibits clear substrate discrimination among non-canonical cyclic nucleotides. While PDE9A hydrolyzes cUMP with a Vₘₐₓ of 6 μmol/min/mg and Kₘ of 401 μM, cCMP is not hydrolyzed at a concentration of 3 μM under identical assay conditions [1]. cCMP does inhibit PDE9A-catalyzed cUMP hydrolysis at concentrations of 100 μM or higher, but the lack of hydrolysis at lower concentrations demonstrates a fundamental selectivity barrier attributed to the cytosine moiety's inability to serve as an H-bond acceptor for Gln453 [1].

PDE9A cUMP hydrolysis Phosphodiesterase selectivity Inhibitor screening

Multiphasic Hydrolysis Kinetics of cCMP by RNase A at High Substrate Concentrations: Conformational Transitions Reveal Unique Active Site Behavior

Kinetic analysis of cCMP hydrolysis by bovine pancreatic ribonuclease A reveals anomalous non-hyperbolic behavior at high substrate concentrations, manifesting as a biphasic saturation curve [1]. This multiphasic kinetics pattern is attributed to sequential binding of cCMP molecules to multiple subsites within the RNase A active site, including the p₂ binding subsite [2]. Studies using RNase A derivatives lacking a functional p₂ subsite show that the abnormal features disappear, confirming the subsite-mediated mechanism [2]. Additionally, differential scanning calorimetry of RNase A-3'CMP complexes reveals two distinct melting transitions (Tm = 325 K and 337 K), indicating substrate-induced conformational changes [1].

RNase A Enzyme mechanism Allosteric kinetics Substrate inhibition

cCMP as Universal Standard Substrate for RNase Inhibitor Unit Definition and Quality Control Validation

Cytidine 2',3'-cyclic monophosphate serves as the industry-standard substrate for defining the unit activity of commercial RNase inhibitors across multiple manufacturers. The universal unit definition specifies that one unit of RNase inhibitor is the amount required to inhibit by 50% the hydrolysis of cytidine 2',3'-cyclic monophosphate by 5 ng of RNase A under standardized assay conditions . This standardization is consistently applied across mammalian RNase inhibitor products from multiple vendors , establishing cCMP as the de facto reference substrate for inhibitor potency determination and lot-to-lot quality control validation .

RNase inhibitor Unit standardization Quality control Enzyme assay

2',3'-cCMP Binds Bacterial Ribosomes to Inhibit Translation: In Vitro Functional Evidence at Physiological Concentrations

Using 2',3'-cNMP-linked affinity chromatography resins, all ribosomal proteins from E. coli were identified as top hits for 2',3'-cNMP binding, with direct binding confirmed using purified ribosomes [1]. In vitro translation assays demonstrated that 2',3'-cNMPs, including 2',3'-cCMP, inhibit translation at concentrations found in amino acid-starved cells [1]. This functional effect is specific to 2',3'-cNMPs; other nucleotides did not exhibit comparable ribosome binding or translation inhibition [2]. A genetically encoded tool to increase cellular 2',3'-cNMP levels decreased E. coli growth rates, confirming in vivo relevance [1].

Bacterial translation 2',3'-cNMP Ribosome binding Stress response

Cytidine 2':3'-cyclic Monophosphate Monosodium Salt Optimal Application Scenarios: Evidence-Driven Use Cases for Procurement Decision-Making


Ribonuclease A Activity Assays and Inhibitor Screening with Validated Kinetic Parameters

Use as a defined, small-molecule substrate for RNase A kinetic characterization and inhibitor screening. The compound's multiphasic saturation kinetics at high concentrations enables investigation of RNase A active site subsite architecture and substrate-induced conformational changes [1]. The availability of cross-species comparative kinetic data (Kₘ, k₊₂, k₊₂/Kₘ for five mammalian species) provides validated reference parameters for assay development and cross-laboratory reproducibility [2].

Phosphodiesterase 7A1 (PDE7A1) Activity Measurement and Isozyme-Selective Inhibitor Discovery

Employ as the preferred substrate for PDE7A1 activity assays, leveraging its 6-fold higher Vₘₐₓ (745 ± 27 nmol/(min·mg)) compared to cAMP degradation by the same enzyme [1]. This enhanced catalytic efficiency provides superior assay sensitivity for PDE7A1 detection and enables high-throughput screening of PDE7-selective inhibitors. The compound's resistance to hydrolysis by PDE9A at ≤3 μM further supports its use in isozyme discrimination studies [2].

RNase Inhibitor Quality Control and Unit Definition Standardization for Regulated Laboratory Environments

Use as the industry-standard substrate for defining and validating RNase inhibitor unit activity per the universal definition (50% inhibition of 5 ng RNase A-catalyzed hydrolysis). This standardization ensures lot-to-lot consistency for commercial RNase inhibitor products [1] and supports GLP/GMP documentation requirements where traceable reference substrates are mandated. The compound's defined, single-site hydrolysis producing quantifiable 3'-CMP enables precise spectrophotometric monitoring at 296 nm [2].

Bacterial 2',3'-Cyclic Nucleotide Signaling and Translational Control Investigation

Utilize as a defined molecular probe for studying the emerging role of 2',3'-cyclic nucleotide monophosphates in bacterial physiology. Evidence demonstrates that 2',3'-cNMPs directly bind bacterial ribosomes and inhibit in vitro translation at concentrations found in amino acid-starved cells [1]. This functional activity enables investigation of the mechanistic link between RNA degradation and translational control in bacterial stress responses, antibiotic tolerance, and persistence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytidine 2':3'-cyclic monophosphate monosodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.